Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride
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Overview
Description
Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its unique chemical structure, which includes a benzamide core, a morpholine ring, and a triazine ring. It is often used in various scientific research applications due to its distinctive properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of N-methylmorpholine with diethylene glycol and methylamine . This reaction produces N-methylmorpholine, which is then further reacted with other reagents to form the desired compound. The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to monitor and control reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced benzamide derivatives. Substitution reactions can lead to a variety of substituted triazine and morpholine derivatives.
Scientific Research Applications
Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride include:
Piperazine derivatives: Known for their wide range of biological activities.
Pyrimidine derivatives: Exhibiting various pharmacological effects, including anti-inflammatory and antimicrobial activities.
N-Methylmorpholine: Used as a base catalyst and precursor to other important compounds.
Uniqueness
What sets this compound apart is its unique combination of structural elements, which confer specific chemical and biological properties. Its triazine ring, in particular, is a key feature that distinguishes it from other similar compounds and contributes to its diverse range of applications.
Properties
CAS No. |
127374-98-5 |
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Molecular Formula |
C18H24ClN5O2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
N-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C18H23N5O2.ClH/c1-3-7-15-19-17(21-18(20-15)23-10-12-25-13-11-23)22(2)16(24)14-8-5-4-6-9-14;/h4-6,8-9H,3,7,10-13H2,1-2H3;1H |
InChI Key |
SLNVCKIFAJYJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N(C)C(=O)C2=CC=CC=C2)N3CCOCC3.Cl |
Origin of Product |
United States |
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